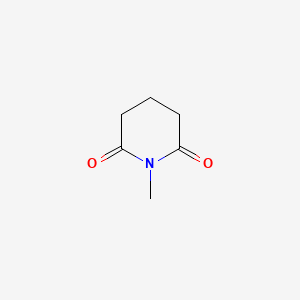

1-Methylpiperidine-2,6-dione

描述

Historical Perspectives and Evolution of Research on Piperidine-2,6-dione Scaffolds

The history of piperidine-2,6-dione scaffolds is intrinsically linked to the compound glutarimide (B196013), which was first synthesized in the early 20th century from glutaric acid. sigmaaldrich.cn Initially, its value was primarily in synthetic chemistry. However, the pharmacological relevance of the piperidine-2,6-dione core structure dramatically came to light with the introduction of thalidomide (B1683933) in the 1950s. sigmaaldrich.cn

Thalidomide, which contains a glutarimide moiety, was marketed as a sedative but was later found to cause severe birth defects, leading to its withdrawal in 1961. sigmaaldrich.cn This tragedy spurred extensive research into the biological activities of piperidine-2,6-dione derivatives. The re-emergence of thalidomide for treating conditions like erythema nodosum leprosum and multiple myeloma, along with the development of safer analogues, has solidified the importance of this chemical scaffold in medicinal chemistry. sigmaaldrich.cn

The study of piperidine-2,6-dione derivatives has since evolved to explore their potential in a wide range of therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents.

Academic Significance of the Glutarimide Moiety in Modern Organic and Medicinal Chemistry

The glutarimide moiety, the core of 1-Methylpiperidine-2,6-dione, is a highly significant pharmacophore in modern drug design and discovery. Its structural features allow it to interact with various biological targets, influencing the pharmacological profile of the parent molecule.

The glutarimide ring is a key structural component in several pharmacologically active compounds, including the immunomodulatory drugs thalidomide and lenalidomide (B1683929), the protein synthesis inhibitor cycloheximide (B1669411), and the sedative-hypnotic glutethimide. sigmaaldrich.cn The biological activity of these compounds is often attributed to the presence of the glutarimide ring. For instance, derivatives like thalidomide and lenalidomide exert their effects by binding to the protein cereblon (CRBN), an E3 ubiquitin ligase substrate receptor. sigmaaldrich.cn

In organic synthesis, N-acyl-glutarimides are valuable intermediates due to their destabilized amide bond, which facilitates N–C(O) cross-coupling reactions. acs.org The structural and physicochemical properties of the glutarimide moiety are also noted to be remarkably similar to those of uracil (B121893) derivatives, suggesting potential interactions with receptors involved in nucleoside transport. nih.gov

Overview of Current Research Trajectories for this compound Analogues

Current research on analogues of this compound is diverse and expanding, with a significant focus on therapeutic applications.

Anticancer Research: Derivatives of this compound are being actively investigated as potential anticancer agents. Research has shown that certain analogues exhibit significant antiproliferative activity against various human cancer cell lines, including breast, colon, and skin cancer. Some derivatives have been found to induce cell cycle arrest by inhibiting key regulatory proteins. The synthesis of novel 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides has been explored for their anti-cancer activity, with some compounds showing toxicity against human colon carcinoma cell lines. nih.gov

Neurodegenerative Diseases: There is growing interest in the potential of piperidine (B6355638) derivatives for the treatment of neurodegenerative diseases such as Alzheimer's disease. smolecule.com Research is exploring the neuroprotective effects of these compounds. smolecule.com For instance, some phthalimide (B116566) derivatives containing a piperidine-like ring have been synthesized and evaluated for their anti-acetylcholinesterase activity, a key target in Alzheimer's therapy. nih.gov

PROTACs and Targeted Protein Degradation: this compound analogues are being utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The glutarimide moiety of these analogues can serve as a ligand for the E3 ligase cereblon (CRBN). For example, 3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is a compound used in the design of PROTACs for this purpose. ambeed.com

Other Therapeutic Areas: The versatility of the this compound scaffold has led to its exploration in other areas as well. For example, piperidine-2,6-dione derivatives have been synthesized and evaluated as multireceptor atypical antipsychotics. Furthermore, the development of synthetic methodologies to create diverse libraries of substituted piperidine-2,6-diones continues to be an active area of research to support drug discovery efforts.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25077-25-2 | sigmaaldrich.com |

| Molecular Formula | C₆H₉NO₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 127.14 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 30-31 °C | sigmaaldrich.cn |

| Boiling Point | 128-130 °C at 760 mmHg | sigmaaldrich.cn |

| Physical Form | Liquid or solid | sigmaaldrich.comsigmaaldrich.com |

Research Highlights of this compound Analogues

| Analogue/Derivative Class | Research Focus | Key Findings | Source |

| Phenyl-substituted derivatives | Anticancer | Significant antiproliferative activity against various cancer cell lines. | |

| 2,6-disubstituted N-methylpiperidines | Anticancer | Cytotoxicity against human colon carcinoma cell lines. | nih.gov |

| Phthalimide-piperidine hybrids | Alzheimer's Disease | Inhibition of acetylcholinesterase. | nih.gov |

| Isoindolinone derivatives | PROTACs | Act as ligands for the E3 ligase CRBN for targeted protein degradation. | ambeed.com |

| Piperazine-containing derivatives | Antipsychotics | Potent dopamine (B1211576) and serotonin (B10506) receptor properties. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-7-5(8)3-2-4-6(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYOLIKWIVQHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119499-71-7 | |

| Record name | 2,6-Piperidinedione, 1-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119499-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6073449 | |

| Record name | 2,6-Piperidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25077-25-2 | |

| Record name | N-Methylglutarimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25077-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutarimide, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Piperidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Methylpiperidine 2,6 Dione

Established Synthetic Routes for 1-Methylpiperidine-2,6-dione

The most fundamental methods for constructing the this compound core rely on direct cyclization or modification of existing piperidinone structures.

Cyclization Reactions Involving Glutaric Anhydride (B1165640) and Amine Precursors

The primary and most straightforward route to N-substituted glutarimides, including this compound, is the reaction between glutaric anhydride and a primary amine. publish.csiro.auacs.org This condensation reaction typically proceeds in two stages: the initial reaction of the amine with the anhydride forms an intermediate glutaramic acid. Subsequent dehydration, often achieved through thermal means or by using a chemical dehydrating agent, leads to the formation of the cyclic imide. publish.csiro.au

The reaction can be carried out under various conditions. A common method involves heating a mixture of glutaric anhydride and the amine precursor, which for this compound is methylamine, often with considerable heat evolution. publish.csiro.au The mixture is heated for several hours at elevated temperatures (e.g., 170-190°C) followed by purification, typically distillation under reduced pressure. publish.csiro.au Alternative procedures utilize dehydrating agents like acetic anhydride, which facilitates the cyclization of the intermediate amic acid at lower temperatures, such as boiling in the solvent. publish.csiro.au More recent protocols have employed reagents like 1,1'-carbonyldiimidazole (B1668759) in a solvent such as chloroform (B151607) to effect the cyclization under reflux conditions. researchgate.net

| Precursors | Dehydrating Agent / Conditions | Solvent | Temperature | Outcome | Reference(s) |

| Glutaric Anhydride, Methylamine | Thermal Dehydration | None (Neat) | 170-190°C | This compound | publish.csiro.au |

| Glutaric Anhydride, Aniline Derivative | Thermal Dehydration (Reflux) | Toluene | Reflux | N-Arylpiperidine-2,6-dione | researchgate.net |

| Glutaramic Acid | Acetic Anhydride | Acetic Anhydride | Boiling | N-Substituted Glutarimide (B196013) | publish.csiro.au |

| Amic Acid (crude) | 1,1'-Carbonyldiimidazole | Chloroform | Reflux | N-Arylpiperidine-2,6-dione | researchgate.net |

Synthesis from Piperidinone and Related Intermediates

Advanced Synthetic Strategies for Substituted this compound Derivatives

The synthesis of more complex, substituted this compound derivatives requires advanced methodologies that can control stereochemistry and build molecular complexity efficiently.

Enantioselective and Diastereoselective Synthesis Approaches

Controlling the stereochemistry at the piperidine (B6355638) ring is crucial for many applications. Enantioselective synthesis can be achieved through various means, including the use of chiral auxiliaries or asymmetric catalysis. For example, asymmetric Michael additions induced by a chiral N-sulfinyl group have been used to prepare precursors for enantiopure piperidin-2,4-diones. ucl.ac.uk Dieckmann cyclizations of N-sulfinyl δ-amino-β-keto esters represent another pathway to chiral piperidinone systems. core.ac.uk

Diastereoselectivity is often addressed in reactions like the Castagnoli–Cushman reaction, which can yield diastereomeric mixtures of piperidones from glutaric anhydride and imines. mdpi.comrsc.org The choice of solvent can significantly influence the diastereomeric ratio of the products; for example, conducting the Castagnoli–Cushman reaction in DMF has been shown to favor the formation of cis-configured lactams, which are typically less common than their trans counterparts formed in solvents like toluene. rsc.org Furthermore, diastereoselective cyclization of intermediates derived from L-glutamic acid has been used to synthesize complex benzoquinolizidinone systems, demonstrating the utility of chiral pool starting materials. researchgate.net

Multi-component Reactions for Core Scaffolds

Multi-component reactions (MCRs) are highly efficient for building complex molecular scaffolds in a single step. The Castagnoli–Cushman reaction (CCR) is a prominent MCR for synthesizing substituted lactams, including the piperidine-2,6-dione core. mdpi.combeilstein-journals.orgacs.org This reaction typically involves an imine (which can be formed in situ from an aldehyde and an amine) and a cyclic anhydride like glutaric anhydride. mdpi.comrsc.org The reaction proceeds via a formal cycloaddition to produce polysubstituted lactams, often with controllable diastereoselectivity. rsc.orgacs.org The CCR has been expanded to include various substituted glutaric anhydrides and a wide range of imines, making it a versatile tool for generating libraries of piperidinone derivatives. mdpi.comresearchgate.net Other MCRs, such as one-pot reactions of anilines, 1,3-dicarbonyl compounds, and aromatic aldehydes, have been developed to produce highly functionalized piperidines. researchgate.net

Metal-catalyzed and Organocatalyzed Methodologies

Modern catalytic methods offer powerful tools for the synthesis and functionalization of the piperidine-2,6-dione ring.

Metal-catalyzed Methodologies: Palladium-catalyzed reactions have been employed for the synthesis of enantioenriched piperidines through processes like the asymmetric 6-endo aminoacetoxylation of unactivated alkenes. organic-chemistry.org Dirhodium catalysts are effective in enantioselective C-H functionalization and cyclopropanation reactions starting from diazo derivatives of glutarimides, allowing for the rapid introduction of diverse and stereodefined functionality onto the core structure. nih.gov More recently, a nickel-catalyzed asymmetric reductive cross-coupling of imide electrophiles with (hetero)aryl halides has been developed to synthesize enantioenriched α-arylglutarimides. nih.gov

Organocatalyzed Methodologies: Organocatalysis provides a metal-free alternative for constructing chiral piperidine frameworks. mdpi.com For instance, an organocatalyzed condensation between β-amino ketone derivatives and aldehydes can lead to cis-2,6-disubstituted piperidin-4-ones. acs.org Asymmetric Michael reactions catalyzed by bifunctional thioureas have been used to create chiral Michael adducts that can be subsequently transformed into piperidine-2,6-dione derivatives. clockss.org The combination of a quinoline (B57606) organocatalyst with an acid co-catalyst has been shown to produce enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines through intramolecular aza-Michael reactions. mdpi.comnih.gov

Chemical Reactivity and Transformation Studies

The chemical behavior of this compound, a cyclic imide, is characterized by the reactivity of its carbonyl groups, the adjacent methylene (B1212753) protons, and the N-methyl substituent. Its transformations are a subject of study for the synthesis of more complex heterocyclic systems.

The oxidation of the piperidine ring system is a key transformation. Studies on related methylpiperidine derivatives show that the regioselectivity of oxidation is influenced by substituents and reaction conditions. For instance, the oxidation of 1-(2-aryl-2-hydroxyethyl)-3-alkylpiperidines with mercuric acetate-edetic acid (EDTA) can yield both 2-piperidones and 6-piperidones, with the product ratio depending on the nature of the substituents. researchgate.net

In the case of 2-(4-methyl-1-piperidinyl)ethanol, dehydrogenation with Hg(II)-EDTA results in a diastereomeric mixture of lactams, indicating that oxidation can occur at positions adjacent to the ring nitrogen. researchgate.net While not the dione (B5365651), the oxidation of 1-methylpiperidine-2-one to a dione can be achieved using reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and iodine. The synthesis of related diones has also been accomplished through the oxidation of a diol precursor using Dess-Martin periodinane, highlighting a method to form the diketone structure under mild conditions.

Table 1: Oxidation Reactions Relevant to the Piperidine-dione Core

| Precursor Type | Oxidizing Agent | Product Type | Reference |

| 2-(4-methyl-1-piperidinyl)ethanol | Hg(II)-EDTA | Diastereomeric lactam mixture | researchgate.net |

| 1-methylpiperidine-2-one | (diacetoxyiodo)benzene (PIDA) / Iodine | Piperidine-dione | |

| Diol precursor | Dess-Martin periodinane | Diketone |

Specific studies detailing the hydrolytic stability and degradation pathways of this compound are not extensively covered in the available literature. However, the general stability of the glutarimide ring system is understood. As a cyclic imide, it is relatively stable under neutral conditions but is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the piperidine ring to form a derivative of N-methyl-glutaramic acid.

Methodologies for assessing the stability of related compounds involve accelerated degradation studies. For example, stability tests for analogous heterocyclic compounds can be conducted at elevated temperature and humidity (e.g., 40°C / 75% relative humidity for several weeks) to identify sites sensitive to hydrolysis. Furthermore, the stability of complex molecules incorporating the piperidine-2,6-dione moiety has been evaluated in biological matrices, such as plasma and liver microsomes, to determine their metabolic fate, which can include hydrolytic processes. acs.org

The piperidine-2,6-dione ring possesses sites for both nucleophilic and electrophilic attack, allowing for a variety of functionalization strategies.

Nucleophilic Functionalization The two carbonyl carbons are highly electrophilic and are primary sites for nucleophilic attack. Reactions with nucleophiles can lead to the formation of various derivatives. For example, in a related piperidine-2,6-dione system, reactions with hydroxylamine (B1172632) form dioxime derivatives, while Grignard reagents add to the carbonyls to yield di-alcohols.

Another significant strategy involves the Michael addition of nucleophiles to an activated precursor. The synthesis of 3-substituted 1-methylpiperidine-2,6-diones has been achieved through a thio-Michael addition of thiophenols to 3-methylidene-1-methylpiperidine-2,6-dione. rscf.ru This demonstrates a powerful method for introducing functionality at the C3 position.

Table 2: Examples of Nucleophilic Functionalization on the Piperidine-2,6-dione Scaffold

| Reagent Type | Reaction Type | Product Description | Reference |

| Hydroxylamine | Carbonyl Addition | 2,6-Dioxime derivative | |

| Grignard Reagents (e.g., CH₃MgBr) | Carbonyl Addition | 2,6-Di(methyl)piperidine alcohol | |

| Thiophenols | Thio-Michael Addition | 3-(((aryl)thio)methyl)-1-methylpiperidine-2,6-dione | rscf.ru |

Electrophilic Functionalization The protons on the carbons alpha to the carbonyl groups (positions 3 and 5) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. While the nitrogen is already methylated, precluding direct N-acylation or N-alkylation, the α-carbons are key sites for introducing substituents. The catalytic asymmetric electrophilic functionalization of related N-heteroaromatic compounds has been used to create chiral nitrogen heterocycles, a strategy that could potentially be adapted for the enolates of this compound. rsc.org

The piperidine-dione scaffold is a substrate for various photochemical and cycloaddition reactions, which are powerful tools for constructing complex polycyclic systems. The [2+2] photocycloaddition is a frequently used photochemical reaction for such systems. researchgate.net

Research on atropisomeric 3,4-dihydro-2-pyridones, which are structurally related to one half of the dione, shows they undergo stereospecific intramolecular [2+2] photocycloaddition with high selectivity. researchgate.net This suggests that the dione ring could participate in similar light-induced cyclizations. The Paterno-Büchi reaction, a [2+2] cycloaddition between a carbonyl group and an alkene, is a common photochemical transformation for carbonyl compounds and represents a potential reaction pathway for this compound in the presence of alkenes. mdpi.commiami.edu

Furthermore, α,β-unsaturated derivatives of piperidine-2,6-dione can act as dienophiles in [4+2] Diels-Alder reactions, reacting with electron-deficient partners to form bicyclic adducts. These cycloaddition reactions provide efficient routes to novel and complex molecular architectures. mdpi.commdpi.com

Table 3: Potential Cycloaddition Reactions for the Piperidine-2,6-dione System

| Reaction Type | Description | Reactant Partner(s) | Reference |

| [2+2] Photocycloaddition | Light-induced cycloaddition between two double bonds (e.g., C=O and C=C). | Alkene | researchgate.netmdpi.com |

| [4+2] Cycloaddition (Diels-Alder) | Reaction between a conjugated diene and a dienophile. | Diene (if dione is dienophile) or Dienophile (if dione is part of diene system) |

Derivatization Strategies and Analogue Development of 1 Methylpiperidine 2,6 Dione

Functionalization at the Nitrogen Atom (N-Derivatization)

The nitrogen atom of the 1-methylpiperidine-2,6-dione ring is a key site for derivatization. The existing methyl group can be replaced with a variety of other substituents to modulate the compound's properties. This process, known as N-derivatization, allows for the introduction of diverse functional groups.

One common strategy involves the use of isocyanates to introduce aryl, alkyl, or other functionalized groups at the nitrogen position. For example, the reaction of a 3-methylnon-4-ynal with different isocyanates in the presence of a rhodium catalyst can yield a range of N-substituted piperidine-2,6-diones. wiley-vch.de This approach highlights the versatility of the core structure in accommodating various substituents at the nitrogen atom.

Table 1: Examples of N-Derivatization of Piperidine-2,6-dione Core

| Starting Material | Reagent | Resulting N-Substituent |

|---|---|---|

| 3-Methylnon-4-ynal | n-Butyl isocyanate | n-Butyl |

| 3-Methylnon-4-ynal | Cyclohexyl isocyanate | Cyclohexyl |

Substitutions at the Carbon Ring Positions (C-3, C-4, C-5)

The carbon atoms of the piperidine-2,6-dione ring, specifically at positions C-3, C-4, and C-5, offer additional opportunities for structural modification. Introducing substituents at these positions can significantly alter the molecule's shape, size, and electronic distribution.

A notable method for achieving substitution at the C-3 position is through a rhodium-catalyzed reaction involving an ynal and an isocyanate. wiley-vch.de This reaction can lead to the formation of a double bond at the C-3 position with an attached substituent. For instance, the reaction of 3-methyl-5-phenylpent-4-ynal with n-butyl isocyanate results in a benzylidene group at the C-3 position of the 1-butyl-4-methylpiperidine-2,6-dione. wiley-vch.de

Furthermore, the presence of a methyl group at the C-3 or C-4 position is a common feature in many synthesized analogues. wiley-vch.denih.gov These substitutions are often introduced in the starting materials, which then undergo cyclization to form the piperidine-2,6-dione ring.

Table 2: Examples of C-3 and C-4 Substituted this compound Analogues

| Compound Name | C-3 Substituent | C-4 Substituent |

|---|---|---|

| 1-Butyl-3-cyclohexylmethylene-4-methylpiperidine-2,6-dione | Cyclohexylmethylene | Methyl |

| 3-Benzylidene-1-butyl-4-methylpiperidine-2,6-dione | Benzylidene | Methyl |

Synthesis of Fused Ring Systems Incorporating the this compound Core

The this compound scaffold can also serve as a foundation for the construction of more complex, fused ring systems. These strategies involve building additional rings onto the existing piperidine-2,6-dione core, leading to novel polycyclic structures.

One approach involves the reaction of 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones, which contain a piperidine-2,6-dione moiety, with other reagents to create more elaborate molecules. google.com Another strategy involves intramolecular cyclization reactions. For example, derivatives of piperidin-4-ones can undergo a sequential [3+2] cycloaddition and rearrangement reaction to form fused triazolodiazepinium salts. acs.org While not directly starting from this compound, these methods showcase how the piperidine (B6355638) dione (B5365651) structure is a key component in the synthesis of fused heterocyclic systems. The development of pyrimidine (B1678525) fused quinolines from 6-aminouracils also demonstrates a strategy for creating fused systems, although the piperidine dione is not directly involved. acs.org

Design and Synthesis of Prodrugs and Pro-Tides Utilizing the this compound Structure

The concept of a prodrug involves chemically modifying a bioactive compound to improve its pharmacokinetic or pharmacodynamic properties. google.com While specific examples of prodrugs directly derived from this compound are not extensively detailed in the provided context, the principles of prodrug design are applicable to this scaffold.

A prodrug is a chemically modified version of a drug that is inactive until it is metabolized in the body to its active form. google.comgoogleapis.com This approach can be used to enhance properties such as solubility, stability, and absorption. google.com For instance, ester or amide derivatives can be designed to be cleaved by enzymes in the body, releasing the active compound. google.com The this compound structure, with its functional groups, could potentially be modified to create such prodrugs. The synthesis of N-acylhydrazone derivatives that act as prodrugs illustrates a relevant chemical strategy. researchgate.net

Similarly, "pro-tides" are a type of prodrug where a nucleotide or nucleoside analogue is masked with protecting groups that are cleaved in vivo. While the provided information does not directly link this compound to pro-tide synthesis, the general principles of using protecting groups that are removed under biological conditions are a cornerstone of this strategy. spbu.ru

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Butyl-3-cyclohexylmethylene-4-methylpiperidine-2,6-dione |

| 3-Benzylidene-1-butyl-4-methylpiperidine-2,6-dione |

| 4-Methyl-3-pentylidene-1-phenylpiperidine-2,6-dione |

| 2-(2,6-Dioxopiperidin-3-yl)isoindole-1,3-dione |

| 6-Aminouracil |

| Piperidin-4-one |

Structure Activity Relationship Sar Studies of 1 Methylpiperidine 2,6 Dione Analogues

Elucidating the Impact of Substituent Nature and Position on Biological Activity

The biological activity of 1-methylpiperidine-2,6-dione analogues can be significantly altered by introducing various substituents at different positions on the piperidine (B6355638) ring. The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, and their specific location on the scaffold, all play a critical role in the molecule's interaction with biological targets. ekb.egresearchgate.net

Research on related piperidine derivatives has shown that the introduction of different functional groups can modulate activities such as anticancer and antiviral effects. For instance, in a study on 2,6-disubstituted N-methylpiperidine derivatives, the type of halogen at the 2 and 6 positions had a direct impact on cytotoxicity. The most potent compounds in this series were the cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidines, which exhibited IC50 values between 6 and 11 microM against two human colon carcinoma cell lines. nih.gov While these compounds are not piperidine-2,6-diones, the findings highlight the importance of the substituents at the 2 and 6 positions for biological activity.

In the context of piperidine-2,6-dione derivatives with more complex substitutions, a study on compounds with a 4-(4-chlorophenyl) group and a long chain at the nitrogen atom revealed that these modifications led to high affinity for dopamine (B1211576) and serotonin (B10506) receptors. This suggests that substitutions at both the nitrogen and the C4 position of the piperidine-2,6-dione ring are critical for targeting specific receptors in the central nervous system.

Furthermore, the introduction of a phenyl group at the 3-position of the piperidine-2,6-dione ring has been explored. A series of 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones were synthesized and evaluated for their antiviral activity. The results indicated that benzyl (B1604629) and fluorophenyl derivatives showed moderate protection against Coxsackievirus B2 (CVB-2), and one of the fluorophenyl derivatives also exhibited activity against Herpes Simplex Virus-1 (HSV-1). nih.gov This demonstrates that aryl substituents at the C3 position can confer antiviral properties to the piperidine-2,6-dione scaffold.

The following table summarizes the impact of various substituents on the biological activity of piperidine derivatives, providing insights that may be applicable to this compound analogues.

| Scaffold | Substituent(s) | Position(s) | Biological Activity | Reference |

| N-methylpiperidine | cis- and trans-bis(bromomethyl) | 2,6 | Anticancer | nih.gov |

| Piperidine-2,6-dione | 4-(4-chlorophenyl) and 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl) | 4 and 1 | Antipsychotic | |

| 3-Phenylpiperidine-2,6-dione | 1-[(4-benzylpiperazin-1-yl)ethyl] | 1 | Antiviral (CVB-2) | nih.gov |

| 3-Phenylpiperidine-2,6-dione | 1-{[4-(4-fluorophenyl)piperazin-1-yl]ethyl} | 1 | Antiviral (CVB-2, HSV-1) | nih.gov |

These findings collectively underscore the principle that the biological profile of this compound analogues can be finely tuned by strategic placement of various functional groups on the piperidine ring.

Conformational Analysis and its Correlation with Pharmacological Profiles

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For this compound analogues, the piperidine ring can adopt several conformations, such as chair, boat, and twist-boat forms. The preferred conformation, and the orientation of the substituents (axial or equatorial), can significantly influence how the molecule interacts with its biological target. researchgate.netmdpi.com

Studies on related piperidine derivatives have provided valuable insights into these conformational preferences. For example, the conformational analysis of (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine revealed that the piperidine ring exclusively adopts a chair conformation with all substituents in equatorial positions. researchgate.net This orientation is likely the most stable, minimizing steric hindrance between the substituents.

The conformation of the piperidine ring and its substituents can be influenced by electrostatic interactions. In 4-substituted piperidinium (B107235) salts, the stabilization of the axial conformer was observed for polar substituents, and in some cases, the conformational preference was even reversed upon protonation of the piperidine nitrogen. acs.org This highlights the role of intramolecular electrostatic forces in determining the conformational landscape of these molecules.

The table below illustrates the preferred conformations of some substituted piperidine derivatives.

| Compound | Substituents | Preferred Conformation | Key Finding | Reference |

| (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | 4-Fluorophenyl, 3-hydroxymethyl, 1-methyl | Chair with equatorial substituents | Exclusive adoption of a single stable conformation. | researchgate.net |

| N-nitroso-r(2),c(6)-diphenylpiperidin-4-ones | N-nitroso, 2,6-diphenyl | Equilibrium of boat forms | N-substitution can shift the conformational equilibrium. | mdpi.com |

| 4-Substituted piperidinium salts | Polar substituents at C4 | Stabilization of axial conformer | Electrostatic interactions influence conformation. | acs.org |

Understanding the conformational behavior of this compound analogues is therefore essential for predicting their pharmacological profiles and for designing new compounds with desired biological activities.

Rational Design Principles for Modulating Biological Potency and Selectivity

The insights gained from structure-activity relationship (SAR) and conformational analysis studies provide a foundation for the rational design of novel this compound analogues with enhanced biological potency and selectivity. The goal of rational design is to create molecules that are optimized to interact with a specific biological target, thereby maximizing therapeutic effects while minimizing off-target side effects. nih.govfrontiersin.org

Based on the available research on related piperidine scaffolds, several design principles can be proposed for the development of this compound-based therapeutic agents:

Targeted Substitutions: The introduction of specific substituents at key positions can direct the molecule to a particular biological target. For example, to design novel anticancer agents, one might explore the introduction of halogen atoms at the C3 and C5 positions, drawing inspiration from the cytotoxicity observed with 2,6-bis(halomethyl)piperidines. nih.gov

Conformational Locking: By introducing bulky substituents or creating cyclic structures, it may be possible to "lock" the molecule into a specific, biologically active conformation. This can enhance the binding affinity for the target receptor and improve potency.

Modulation of Physicochemical Properties: Properties such as lipophilicity, solubility, and metabolic stability can be fine-tuned through chemical modifications. For instance, the introduction of polar groups can increase water solubility, which is often a desirable property for drug candidates. Conversely, increasing lipophilicity can enhance membrane permeability.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical and chemical properties, but which may lead to improved biological activity or reduced toxicity. For example, a phenyl group could be replaced with a bioisosteric heterocycle to explore new interactions with the target protein.

The rational design process is often iterative, involving cycles of design, synthesis, and biological evaluation. Computational methods, such as molecular docking, can be employed to predict how a designed molecule will bind to its target, thereby guiding the synthetic efforts. nih.gov

The following table outlines some rational design strategies that could be applied to the this compound scaffold.

| Design Principle | Strategy | Potential Outcome | Relevant Insight Source |

| Enhance Anticancer Activity | Introduce halogens at C3/C5 | Increased cytotoxicity | SAR of 2,6-disubstituted N-methylpiperidines nih.gov |

| Improve CNS Receptor Affinity | Add aryl group at C4 and long chain at N1 | Increased affinity for dopamine/serotonin receptors | SAR of antipsychotic piperidine-2,6-diones |

| Confer Antiviral Properties | Introduce aryl groups at C3 | Activity against specific viruses | SAR of 3-phenylpiperidine-2,6-diones nih.gov |

| Control Conformation | Introduce bulky groups or cyclize | Lock in active conformation | Conformational analysis of substituted piperidines researchgate.netmdpi.com |

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new drug candidates with optimized therapeutic profiles.

Biological Activity and Pharmacological Potential of 1 Methylpiperidine 2,6 Dione Analogues

Mechanisms of Action at the Molecular and Cellular Levels

The diverse pharmacological effects of 1-methylpiperidine-2,6-dione analogues stem from their interactions with various molecular targets, leading to the modulation of key cellular pathways.

Ligand-Protein Interactions and Receptor Binding Affinities

Analogues of this compound have been shown to interact with a variety of receptors, with their binding affinities being highly dependent on the nature and position of substituents on the piperidine-2,6-dione core and associated ring systems.

One area of significant research has been the development of ligands for sigma (σ) receptors, which are implicated in a range of neurological and psychiatric disorders. For example, certain 1-methylpiperidine (B42303) derivatives have demonstrated high affinity for the σ1 receptor. researchgate.net The introduction of a methyl group on the piperidine (B6355638) nitrogen, as in 1-methylpiperidine derivatives, has been shown to be particularly favorable for σ1 receptor affinity and selectivity over the σ2 subtype. researchgate.net Molecular dynamics simulations have provided insights into these interactions, revealing that the protonated amino group of the ligand can form key polar interactions with amino acid residues such as Glu172 and Phe107 within the σ1 receptor binding site. researchgate.net Lipophilic substituents also play a crucial role, interacting with hydrophobic regions of the receptor. researchgate.net

The structure of the substituent attached to the piperidine-2,6-dione core can dramatically shift receptor selectivity. For instance, replacing a benzoxazolone moiety with an indolin-2,3-dione in certain derivatives led to a significant decrease in σ1 affinity but a marked increase in σ2 affinity. This suggests that the steric and electronic properties of the substituents are critical determinants of receptor binding specificity.

The table below summarizes the binding affinities of selected piperidine derivatives for sigma receptors.

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki) | Key Structural Features |

| 1-Methylpiperidine derivatives | σ1 Receptor | High affinity | Methyl group on piperidine nitrogen |

| Benzoxazolone derivatives | σ1 Receptor | 2.6 nM | Benzoxazolone moiety |

| Indolin-2,3-dione derivatives | σ2 Receptor | 42 nM | Indolin-2,3-dione moiety |

| cis-configured benzylamines | σ1 Receptor | 0.61 nM | Specific stereochemistry and benzylamine (B48309) group |

| Cyclohexylmethylamine derivative | σ1 Receptor | 0.95 nM | Cyclohexylmethylamine group |

This table presents a selection of data to illustrate the structure-affinity relationships discussed.

Enzyme Inhibition and Modulation

The this compound scaffold is a key component of molecules designed to inhibit or modulate the activity of various enzymes. The dione (B5365651) moiety can participate in hydrogen bonding with the active sites of enzymes, leading to their inhibition.

Aromatase Inhibition: Analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione have been identified as potent competitive inhibitors of human placental aromatase, an enzyme crucial for estrogen biosynthesis. nih.gov The inhibitory activity was found to be dependent on the length of the alkyl chain at the 1- and 3-positions of the piperidine ring, with octyl derivatives showing maximal potency. nih.gov For example, the 3-octyl analogue exhibited a Ki value of 0.09 µM for the competitive inhibition of aromatase. nih.gov

Histone Deacetylase (HDAC) Inhibition: The piperidine-2,6-dione structure is also found in some histone deacetylase inhibitors (HDACis). google.commedscape.commdpi.com HDACs are a class of enzymes that play a critical role in transcriptional regulation, and their dysregulation is implicated in cancer. mdpi.comnih.gov While broad-spectrum HDACis exist, there is a drive to develop more selective inhibitors to minimize off-target effects. mdpi.com The piperidine-2,6-dione moiety can serve as a zinc-binding group, which is a key feature for HDAC inhibition.

Other Enzyme Systems: Research has also explored the potential of piperidine-2,6-dione derivatives as inhibitors of other enzymes, such as acetylcholinesterase (AChE), which is relevant to Alzheimer's disease. mdpi.comnih.gov For instance, certain 1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives have shown potent AChE inhibitory activity. mdpi.com

The following table provides examples of enzyme inhibition by compounds containing the piperidine-2,6-dione motif.

| Compound Class | Target Enzyme | Inhibition Data (Ki or IC50) | Therapeutic Area |

| 3-Alkyl-3-(4-pyridyl)piperidine-2,6-diones | Aromatase | 0.09 - 1.1 µM (Ki) | Cancer |

| 1-Alkyl-3-ethyl-3-(4-pyridyl)-piperidine-2,6-diones | Aromatase | 0.12 - 0.6 µM (Ki) | Cancer |

| Indoline-2,3-dione derivatives | Histone Deacetylases (HDACs) | Varies with derivative | Cancer |

| 8-(1-aminopropargyl)caffeines | Acetylcholinesterase (AChE) | 0.255 µM (IC50) | Alzheimer's Disease |

This table is a representative summary of enzyme inhibition data.

Targeted Protein Degradation (TPD) via PROTAC Technology

A groundbreaking application of the this compound scaffold is in the field of targeted protein degradation (TPD), particularly in the design of proteolysis-targeting chimeras (PROTACs). medchemexpress.comgoogle.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com

The glutarimide (B196013) moiety, a core component of this compound, is a well-established ligand for the E3 ligase substrate receptor cereblon (CRBN). wikipedia.orgrscf.runih.gov Analogues of thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide, which all contain the piperidine-2,6-dione ring, are widely used as CRBN ligands in PROTAC design. medchemexpress.comnih.gov By linking these CRBN-binding moieties to a ligand for a protein of interest, researchers can create PROTACs that specifically target and degrade disease-causing proteins. medchemexpress.commedchemexpress.com

For example, 3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a lenalidomide analogue, is utilized in PROTAC research for its ability to recruit the CRBN protein. broadpharm.com The development of novel, non-thalidomide based CRBN ligands is an active area of research to improve the properties and selectivity of PROTACs. rscf.runih.gov

Immunomodulatory Mechanisms

Analogues of this compound, particularly the immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, exert profound effects on the immune system. researchgate.net These effects are largely mediated through their interaction with CRBN. google.comgoogleapis.com

The binding of these compounds to CRBN alters its substrate specificity, leading to the ubiquitination and degradation of specific transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3). google.comgoogleapis.com These transcription factors are crucial for B-cell development and function. Their degradation results in a cascade of downstream effects, including:

T-cell co-stimulation: IMiDs can enhance T-cell proliferation and the production of cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). researchgate.net

Inhibition of pro-inflammatory cytokines: These compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) from monocytes. google.com

Anti-angiogenic effects: IMiDs have been shown to inhibit the formation of new blood vessels, a process critical for tumor growth. researchgate.net

The precise immunomodulatory effects can vary depending on the specific analogue and the cellular context. researchgate.net The development of novel piperidine-2,6-dione derivatives continues to explore new avenues for modulating the immune response in various diseases. googleapis.com

Therapeutic Research Areas and Efficacy Studies

The diverse mechanisms of action of this compound analogues have led to their investigation in a wide range of therapeutic areas.

Neuropsychiatric Disorders and Central Nervous System Activity

The ability of this compound analogues to interact with central nervous system (CNS) targets, particularly sigma receptors, has made them attractive candidates for the treatment of neuropsychiatric disorders.

Research has focused on developing sigma receptor ligands for conditions such as neuropathic pain and schizophrenia. acs.orggoogle.com For example, a series of 6-hydroxypyridazinone derivatives incorporating a piperidine moiety demonstrated high affinity for the σ1 receptor and showed analgesic activity in models of neuropathic pain. acs.org Specifically, one compound exhibited a Ki of 1.4 nM for the σ1 receptor with excellent selectivity over the σ2 receptor and other CNS targets. acs.org

Furthermore, the modulation of the IKAROS Family Zinc Finger 2 (IKZF2), also known as Helios, is being explored as a therapeutic strategy. google.com Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives are being investigated for their ability to modulate IKZF2 protein levels, which may have implications for various diseases. google.com

The table below highlights some of the CNS-active piperidine-2,6-dione derivatives and their potential applications.

| Derivative Class | CNS Target | Potential Therapeutic Application | Research Findings |

| 6-Hydroxypyridazinones | σ1 Receptor | Neuropathic Pain | High affinity (Ki = 1.4 nM) and selectivity; demonstrated analgesic activity in vivo. acs.org |

| Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-diones | IKZF2 (Helios) | IKZF2-dependent diseases | Modulation of IKZF2 protein levels. google.com |

| 1-Methylpiperidine derivatives | σ1 Receptor | Various neuropsychiatric disorders | High affinity and selectivity for the σ1 receptor. researchgate.net |

This table provides a snapshot of the research into the CNS applications of these compounds.

Anti-inflammatory and Immunomodulatory Applications

Analogues of this compound, particularly those containing the core glutarimide (piperidine-2,6-dione) structure, are notable for their significant anti-inflammatory and immunomodulatory activities. wikipedia.org The glutarimide moiety is a critical scaffold in several well-known immunomodulatory drugs (IMiDs), such as thalidomide and lenalidomide. wikipedia.org These compounds exert their effects through various mechanisms, including the modulation of cytokine production. For instance, thalidomide is known to inhibit the synthesis of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. ingentaconnect.com It also stimulates the production of interleukin-2 and interferon-gamma, which in turn stimulates human T lymphocytes. ingentaconnect.com

Lenalidomide, a 4-amino-glutamyl analogue of thalidomide, is recognized as a potent immunomodulatory agent with strong anti-inflammatory properties. drugbank.comdrugbank.com Its mechanism of action, like thalidomide's, involves binding to the cereblon (CRBN) E3 ubiquitin ligase adaptor, which leads to the degradation of specific proteins and results in immunomodulatory effects. wikipedia.org Research has also focused on substituted 1-oxo-2-(2,6-dioxopiperidin-3-yl)isoindolines for their utility in treating inflammation, inflammatory diseases, and autoimmune conditions. google.com Furthermore, studies on dioxopiperidinamide derivatives have explored their potential for anti-inflammatory activity, comparing their efficiency against clinically used drugs. researchgate.net

Antineoplastic and Anticancer Research

The piperidine-2,6-dione scaffold is a cornerstone in the development of novel antineoplastic agents. wikipedia.org Derivatives have been investigated for their efficacy against a wide range of cancers through diverse mechanisms of action.

One area of research focuses on compounds that act as colchicine (B1669291) binding site inhibitors, which disrupt microtubule networks in cancer cells, leading to apoptosis. tandfonline.com Novel piperidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, with some compounds showing greater potency than the standard chemotherapeutic agent 5-fluorouracil. tandfonline.com

Another significant approach involves the development of compounds that induce the degradation of specific proteins crucial for cancer cell survival. Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives have been designed to promote the degradation of IKAROS Family Zinc Finger 2 (IKZF2), a protein implicated in certain cancers. google.comgoogle.com These agents are being investigated for the treatment of diseases like non-small cell lung cancer (NSCLC), melanoma, and triple-negative breast cancer (TNBC). google.com

The historical drug thalidomide and its more potent analogue, lenalidomide, which both feature the piperidine-2,6-dione structure, have been successfully repurposed for treating various hematological malignancies, including multiple myeloma. ingentaconnect.com Their anticancer effects are linked to their immunomodulatory, anti-angiogenic, and antiproliferative properties. ingentaconnect.comdrugbank.com Other derivatives, such as those derived from 1-(2-Aminoethyl)piperidine-2,6-dione, have also been explored as potential anticancer agents. smolecule.com

Furthermore, research into bioreducible prodrugs has yielded N-methylpiperidine derivatives designed for activation within the hypoxic environment of tumors. nih.gov These compounds are intended to be inactive in normal, oxygenated cells but are metabolically reduced in cancer cells to produce cytotoxic species. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Novel piperidine derivatives (Colchicine binding site inhibitors) | MGC803, PC3, MCF7 | Compound 17a showed potent antiproliferative activity with IC₅₀ values of 1.09 µM (MGC803), 0.81 µM (PC3), and 1.30 µM (MCF7). | tandfonline.com |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29, BE (human colon carcinoma) | Exhibited toxicity with oxic IC₅₀ values between 6 and 11 µM. | nih.gov |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29, BE (human colon carcinoma) | Showed toxicity with oxic IC₅₀ values between 6 and 11 µM. | nih.gov |

| Dioxopiperidinamide derivatives | THP-1 (human leukemia) | Demonstrated anticancer activity. | researchgate.net |

| Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives | Various (e.g., NSCLC, melanoma) | Act as IKZF2 protein degraders for cancer treatment. | google.comgoogle.com |

Other Investigational Therapeutic Applications

The therapeutic potential of this compound analogues extends beyond inflammation and cancer.

Neurodegenerative Diseases: Derivatives of 1-(2-Aminoethyl)piperidine-2,6-dione have been investigated for their potential as inhibitors of neurotoxins, suggesting a role in the treatment of neurodegenerative diseases. smolecule.com

Antipsychotic Agents: A series of piperidine-2,6-dione-piperazine derivatives have been synthesized and evaluated as multireceptor atypical antipsychotics. nih.gov These compounds exhibit high affinity for dopamine (B1211576) (D₂, D₃) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₑ) receptors. One promising derivative, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, was identified for its potential to treat psychosis with a reduced risk of side effects. nih.gov

Antimicrobial and Antiviral Activity: The glutarimide structure is present in compounds with antibiotic properties. wikipedia.org For example, cycloheximide (B1669411) is used in laboratory settings to inhibit protein synthesis. wikipedia.org Additionally, glutarimide antibiotics such as 9-methylstreptimidone have demonstrated antiviral and antifungal activities. wikipedia.org

Aromatase Inhibition: Some compounds related to 1-(2-Aminoethyl)piperidine-2,6-dione have been studied as selective aromatase inhibitors, making them potential candidates for treating hormone-dependent cancers. smolecule.com

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A variety of methodologies are employed to assess the pharmacological potential of this compound analogues.

In Vitro Methodologies:

Cytotoxicity and Antiproliferation Assays: The anticancer activity of these compounds is frequently evaluated by measuring their ability to inhibit the growth of cancer cell lines. tandfonline.comnih.gov The half-maximal inhibitory concentration (IC₅₀) is a key metric determined from these assays to quantify a compound's potency. tandfonline.comnih.gov Cell lines such as human colon carcinoma (HT 29, BE), prostate cancer (PC3), and breast cancer (MCF7) are commonly used. tandfonline.comnih.gov These tests can be conducted under both normal (oxic) and low-oxygen (hypoxic) conditions to evaluate the efficacy of bioreducible prodrugs. nih.gov

Receptor Binding Assays: To determine the affinity and selectivity of compounds for specific molecular targets, radioligand binding experiments are performed. nih.govscience24.com This method is crucial for developing agents like atypical antipsychotics, where affinity for various dopamine and serotonin receptor subtypes is measured. nih.gov

Enzyme Inhibition Assays: The ability of derivatives to inhibit specific enzymes is another common evaluation. For example, derivatives have been tested for their ability to inhibit aromatase. smolecule.com

Mechanism of Action Studies: Further in vitro studies are conducted to elucidate how these compounds work. This includes assays to measure the induction of apoptosis and the inhibition of processes like epithelial-mesenchymal transition (EMT) in cancer cells. tandfonline.com Functional assays, such as measuring cAMP levels, are used to determine a compound's intrinsic activity at a receptor (e.g., antagonist properties). science24.com

Molecular Docking: Computational docking studies are often used as a preliminary step to predict how a compound might bind to a biological target, such as a protein or enzyme, helping to guide the synthesis of more potent derivatives. researchgate.net

In Vivo Methodologies:

Behavioral Models: For compounds targeting the central nervous system, animal models are used to predict therapeutic efficacy. For instance, to evaluate potential antipsychotic activity, researchers use models like apomorphine-induced climbing and MK-801-induced hyperactivity in mice. nih.gov These models help assess a compound's ability to counteract the positive symptoms of psychosis and predict potential side effects. nih.gov

| Methodology | Purpose | Example Application | Reference |

|---|---|---|---|

| Antiproliferative Assays (IC₅₀) | Quantify anticancer potency | Testing piperidine derivatives on PC3 and MCF7 cancer cell lines | tandfonline.com |

| Cytotoxicity Testing (Oxic/Hypoxic) | Evaluate bioreducible prodrugs | Testing N-methylpiperidine N-oxides on HT 29 cells | nih.gov |

| Receptor Binding Assays | Determine affinity and selectivity for receptors | Evaluating antipsychotic candidates for D₂ and 5-HT₂ₐ receptor affinity | nih.gov |

| cAMP Functional Assay | Determine intrinsic activity (e.g., antagonism) | Examining 5-HT₇R antagonists | science24.com |

| Apomorphine-Induced Climbing (mice) | Predict efficacy against positive symptoms of psychosis | Evaluating novel atypical antipsychotics | nih.gov |

| Molecular Docking | Predict compound-target interactions | Studying binding of dioxopiperidinamide derivatives to Human Complement Component C3 | researchgate.net |

Future Directions and Emerging Research Avenues for 1 Methylpiperidine 2,6 Dione

Development of Next-Generation Targeted Protein Degraders (PROTACs)

The piperidine-2,6-dione moiety, famously found in thalidomide (B1683933) and its analogs lenalidomide (B1683929) and pomalidomide, is fundamental to the mechanism of many proteolysis-targeting chimeras (PROTACs). oup.comnih.gov These derivatives function as potent ligands for the E3 ubiquitin ligase Cereblon (CRBN). researchgate.netscientistlive.com In a PROTAC, this moiety acts as the E3 ligase "hook," bringing CRBN into proximity with a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. nih.gov

Future research is focused on evolving this technology to create next-generation PROTACs with enhanced capabilities. Key areas of development include:

Expanding the E3 Ligase Toolbox: While CRBN and Von Hippel-Lindau (VHL) are the most utilized E3 ligases in PROTAC design, the human genome encodes over 600 E3 ligases. scientistlive.comnih.govyoutube.com A major goal is to develop novel derivatives of 1-methylpiperidine-2,6-dione that can recruit other E3 ligases. nih.govsemanticscholar.org This would expand the scope of targeted protein degradation to cell types where CRBN is not highly expressed and could help overcome potential resistance mechanisms. nih.gov

Improving Selectivity and Potency: Research is ongoing to fine-tune the structure of the glutarimide (B196013) moiety to enhance the binding affinity and selectivity for CRBN, or to modulate the formation of the ternary complex (E3 ligase-PROTAC-Target). d-nb.info This includes creating derivatives with better stability and pharmacokinetic properties. d-nb.info

Tissue-Specific Degradation: A significant advancement would be the development of PROTACs that are activated in specific tissues or cellular environments. One innovative approach involves creating "sugar-coated PROTACs" (SCPs), where an O-GlcNAc modification is added to the glutarimide ligand. acs.org This renders the PROTAC inactive until the sugar is removed by the enzyme O-GlcNAcase (OGA), which is often dysregulated in disease states like cancer, thereby enabling context-dependent protein degradation. acs.org

| PROTAC Advancement | Rationale and Goal | Key Research Focus |

| Novel E3 Ligase Ligands | Overcome limitations of CRBN/VHL dependence; address cell-specific E3 ligase expression and potential resistance. nih.gov | Modifying the piperidine-2,6-dione scaffold to bind to ligases like KEAP1, MDM2, or cIAP. nih.govnih.gov |

| Enhanced Ternary Complex Formation | Improve degradation efficiency (DC50) and selectivity of the PROTAC molecule. | Fine-tuning linker composition and attachment points on the glutarimide ring. d-nb.info |

| Conditional Activation (e.g., SCPs) | Achieve tissue- or disease-specific protein degradation, minimizing off-target effects. | Designing prodrugs or masked ligands that are activated by specific cellular enzymes (e.g., OGA). acs.orgnih.gov |

Exploration of Novel Therapeutic Targets and Disease Indications

While derivatives of piperidine-2,6-dione are well-established in oncology, particularly for multiple myeloma, their unique biological activities are being explored for a range of other diseases. google.com

Hemoglobinopathies: Novel substituted piperidine-2,6-dione derivatives are being investigated for the treatment of sickle cell disease and β-thalassemia. These compounds have been shown to induce fetal hemoglobin (HbF) expression, which can ameliorate the symptoms of these genetic blood disorders. nih.gov The mechanism may involve the degradation of specific transcriptional repressors like the WIZ (Widely Interspaced Zinc Finger Motifs) protein. nih.gov

Neuropsychiatric and Neurodegenerative Disorders: The piperidine (B6355638) scaffold is a prominent feature in many central nervous system (CNS) active agents. nih.gov Researchers are synthesizing and evaluating piperidine-2,6-dione derivatives as potential multi-receptor atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Furthermore, the immunomodulatory and protein degradation capabilities of these compounds are being explored for neurodegenerative conditions where protein aggregation and neuroinflammation are key pathological features. researchgate.net

Inflammatory and Infectious Diseases: The foundational discovery of thalidomide's efficacy in treating leprosy underscores the potential of this chemical class in managing inflammatory and infectious conditions. google.com New glutarimide-containing polyketides discovered from microorganisms like Burkholderia gladioli have shown significant anti-inflammatory activities, opening avenues for developing new agents for inflammatory diseases. mdpi.com

Advancements in Asymmetric Synthesis for Stereoselective Drug Discovery

The biological activity of piperidine derivatives is often critically dependent on their stereochemistry. google.com For instance, the distinct therapeutic and teratogenic effects of the (R)- and (S)-enantiomers of thalidomide are a stark reminder of this principle. Therefore, developing efficient and highly selective methods to synthesize specific stereoisomers of this compound derivatives is a major focus of chemical research.

Modern synthetic chemistry offers several advanced strategies to achieve this stereocontrol:

Catalytic Asymmetric Synthesis: This involves using chiral catalysts to guide the formation of a specific enantiomer or diastereomer. Recent advances include rhodium-catalyzed C-H functionalization to introduce substituents at specific positions on the piperidine ring with high stereocontrol. nih.gov Other methods employ palladium catalysts for chirality transition reactions or use chiral organocatalysts to achieve enantioselective cyclizations. nih.govajchem-a.com

Biocatalysis: Enzymes are increasingly used as powerful tools for creating chiral molecules. Multi-enzymatic and chemo-enzymatic methods, such as using transaminases for highly enantioselective reactions followed by diastereoselective reductions, can produce trisubstituted piperidines in just two steps from simple starting materials. researchgate.net

Substrate-Controlled Synthesis: This approach utilizes the existing stereochemistry in a starting material to direct the stereochemical outcome of subsequent reactions. This is a common strategy in "chiral pool" synthesis, where enantiopure starting materials are converted into complex piperidine targets. researchgate.net

| Synthetic Strategy | Description | Example Application |

| Catalytic C-H Functionalization | Uses a chiral metal catalyst (e.g., Rhodium) to directly and selectively add a functional group to a specific C-H bond on the piperidine ring. nih.gov | Synthesis of positional analogues of methylphenidate. nih.gov |

| Biocatalytic Transamination | Employs a transaminase enzyme to create a chiral amine intermediate with very high enantiomeric excess (>99% ee). researchgate.net | Two-step synthesis of trisubstituted piperidines from achiral diketoesters. researchgate.net |

| Diastereoselective Reduction | Reduces an existing double bond within the ring structure in a way that is controlled by the molecule's existing geometry, leading to a specific diastereomer. nih.govresearchgate.net | Used in combination with other methods to create specific cis- or trans-isomers of substituted piperidines. rsc.org |

| Intramolecular Cyclization | Constructs the piperidine ring from a linear precursor, with stereochemistry controlled by catalysts or reagents during the ring-closing step. nih.gov | Enantioselective synthesis of C4-substituted piperidines using iridium-catalyzed cascades. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The complexity of designing molecules like PROTACs, which involve intricate ternary complex interactions, makes them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). researchgate.netmdpi.com These computational tools are revolutionizing the design and optimization of drugs based on the this compound scaffold.

Predictive Modeling: AI-driven models can predict the degradation capacity of a proposed PROTAC before it is synthesized. researchgate.net For example, deep neural networks like DeepPROTACs can analyze the structures of the target protein and E3 ligase to estimate the efficacy of a new degrader molecule. researchgate.net ML algorithms can also predict crucial drug-like properties, including solubility, permeability, plasma stability, and potential toxicity, helping to prioritize the most promising candidates early in the discovery process. mdpi.compozescaf.com

Generative Design: Generative AI algorithms can explore vast chemical spaces to design entirely novel molecules. researchgate.netpozescaf.com By providing a set of desired properties—such as high binding affinity for CRBN, selectivity for a specific target, and good pharmacokinetics—these models can generate new piperidine-2,6-dione derivatives tailored to the therapeutic goal. pozescaf.com

Structural and Mechanistic Insights: AI-powered molecular dynamics simulations are used to model the stability and dynamics of the ternary complexes formed by PROTACs. researchgate.netdiscoveryontarget.com This provides crucial insights into the protein-protein interactions that drive effective degradation, allowing for the rational design of more potent molecules. Computational docking studies help analyze the binding modes of new ligands, guiding further structure-based optimization. nih.govrsc.org

The integration of these computational approaches significantly accelerates the drug discovery cycle, reducing the time and cost associated with synthesizing and testing new compounds, and ultimately enabling the creation of more effective and safer medicines based on the this compound core. researchgate.netmdpi.comdiscoveryontarget.com

常见问题

Q. What are the standard synthetic routes for preparing 1-Methylpiperidine-2,6-dione and its derivatives?

The synthesis typically involves cyclization reactions or functional group modifications. For example, derivatives like 1-(3-nitrophenyl)piperidine-2,6-dione are synthesized via nucleophilic substitution or condensation reactions, followed by purification using recrystallization. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., DMSO for polar intermediates) .

Q. Which spectroscopic methods are recommended for characterizing this compound derivatives?

A combination of FT-IR, NMR, and GC-MS is essential. FT-IR confirms carbonyl stretches (e.g., 1633 cm for the diketone moiety), while NMR identifies proton environments (e.g., δ 2.48 ppm for methylene groups adjacent to carbonyls). GC-MS and elemental analysis validate molecular weight and purity. For example, 1-(3-nitrophenyl)piperidine-2,6-dione showed a molecular ion at m/z 234 in GC-MS and matched calculated elemental composition (CHON) .

Q. How should researchers ensure purity and stability during storage?

Store the compound in anhydrous conditions at –20°C to prevent hydrolysis. Purity can be verified via HPLC (>95% peak area) and cross-referenced with melting point analysis (e.g., 130–134°C for derivatives). Precautionary measures include using inert atmospheres during synthesis to avoid oxidation .

Advanced Research Questions

Q. How can contradictions in analytical data (e.g., elemental analysis) be resolved?

Discrepancies between calculated and observed values (e.g., 6.01% vs. 6.15% nitrogen content) may arise from hygroscopic impurities or incomplete combustion. Use orthogonal methods: repeat elemental analysis under controlled humidity, supplement with X-ray crystallography for structural confirmation, or employ high-resolution mass spectrometry (HRMS) for precise molecular weight validation .

Q. What experimental strategies are used to evaluate this compound derivatives for biomedical applications?

Derivatives like 3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione are tested for antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria. Experimental design must include positive controls (e.g., ampicillin), solvent controls (DMSO), and cytotoxicity screening using mammalian cell lines to ensure specificity .

Q. How are polymorphic forms of this compound derivatives identified and characterized?

Polymorph screening involves solvent recrystallization (e.g., ethanol vs. acetonitrile) followed by differential scanning calorimetry (DSC) to detect thermal transitions. X-ray powder diffraction (XRPD) and solid-state NMR distinguish crystalline forms. For example, WO2005023192A2 details polymorphs of 3-(4-amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione with varying bioavailability .

Q. What methodologies optimize the synthesis of chiral derivatives?

Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) can induce stereoselectivity. For instance, introducing a methyl group at the piperidine nitrogen (as in this compound) requires enantiomeric excess (ee) validation via chiral HPLC or circular dichroism (CD). Reaction conditions (temperature, solvent polarity) are tuned to maximize ee .

Methodological Considerations

- Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously, as slight variations can alter yields or purity .

- Data Validation : Use triplicate measurements for spectroscopic data and statistical analysis (e.g., ±SD for melting points) .

- Ethical Compliance : For biomedical studies, adhere to human subject protocols, including informed consent and IRB approvals, as outlined in biomedical research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。